molecular formula C6H2F4O2 B158204 3,4,5,6-Tetrafluorobenzene-1,2-diol CAS No. 1996-23-2

3,4,5,6-Tetrafluorobenzene-1,2-diol

Cat. No.: B158204
CAS No.: 1996-23-2
M. Wt: 182.07 g/mol
InChI Key: AQSZAISVBFUJQG-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluorobenzene-1,2-diol is an organic compound with the molecular formula C6H2F4O2. It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms, and two adjacent carbon atoms are substituted with hydroxyl groups. This compound is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetrafluorobenzene-1,2-diol can be synthesized through various methods. One common synthetic route involves the reaction of hydroquinone with tetrafluorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound often involves the fluorination of hydroquinone using hydrogen fluoride. This method is preferred due to its efficiency and scalability. The reaction is conducted under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrafluorobenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5,6-Tetrafluorobenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-diol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its electron-withdrawing capability, making it a strong electrophile. This property allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrafluorobenzene-1,2-diol is unique due to the combination of four fluorine atoms and two hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSZAISVBFUJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381169
Record name 3,4,5,6-Tetrafluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1996-23-2
Record name 3,4,5,6-Tetrafluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrafluorobenzene-1,2-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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